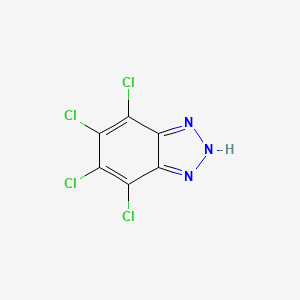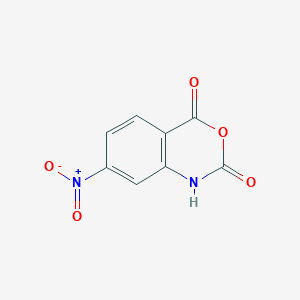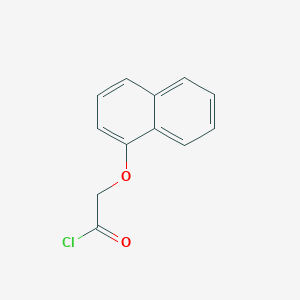
(1-Naphthyloxy)acetyl chloride
概要
説明
(1-Naphthyloxy)acetyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of acetyl chloride where the acetyl group is bonded to a naphthyl group through an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: (1-Naphthyloxy)acetyl chloride can be synthesized through the reaction of (1-naphthyloxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
(1-Naphthyloxy)acetic acid+SOCl2→(1-Naphthyloxy)acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
化学反応の分析
Types of Reactions: (1-Naphthyloxy)acetyl chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Phenols: React with this compound to form esters.
Amines: React to form amides.
Water: Hydrolyzes this compound to (1-naphthyloxy)acetic acid.
Major Products Formed:
Esters: Formed when reacting with alcohols or phenols.
Amides: Formed when reacting with amines.
Acids: Formed when hydrolyzed with water.
科学的研究の応用
(1-Naphthyloxy)acetyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, through acylation reactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Naphthyloxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
Acetyl chloride: A simpler acyl chloride without the naphthyl group.
Benzoyl chloride: An acyl chloride with a benzene ring instead of a naphthyl group.
(2-Naphthyloxy)acetyl chloride: Similar structure but with the naphthyl group attached at a different position.
Uniqueness: (1-Naphthyloxy)acetyl chloride is unique due to the presence of the naphthyl group, which can impart different reactivity and properties compared to simpler acyl chlorides. The naphthyl group can influence the electronic and steric environment, affecting the compound’s reactivity and the types of products formed in reactions.
特性
IUPAC Name |
2-naphthalen-1-yloxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORULWLQVVPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303442 | |
| Record name | (1-naphthyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-12-7 | |
| Record name | 2007-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-naphthyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
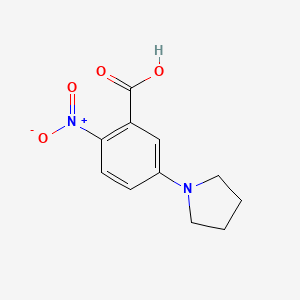
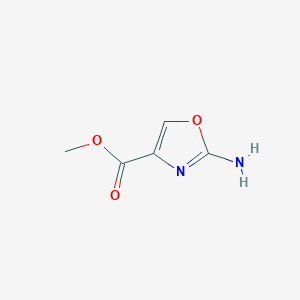




![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)



